3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid is an organic compound belonging to the class of indolecarboxylic acids and derivatives. This compound is characterized by the presence of an indole ring, a carboxylic acid group, and an aminoethyl side chain. It is primarily recognized for its potential applications in scientific research and pharmacology.
This compound can be sourced from various chemical suppliers and research organizations. Notable suppliers include Toronto Research Chemicals and Anax Laboratories, which provide detailed specifications and safety data sheets for the compound, indicating its chemical properties and recommended uses in laboratory settings .
3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid is classified under:
This classification indicates its structural characteristics and functional groups, which are essential for understanding its chemical behavior and potential applications .
The synthesis of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. While specific detailed procedures may vary, common methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the reaction and assess product purity .
The molecular structure of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid can be represented as follows:
The structural representation can be visualized using SMILES notation: NCCC1=C(C(O)=O)NC2=CC=C(OC)C=C12
.
Key data points for this compound include:
3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid can participate in various chemical reactions due to its functional groups:
Reactions involving this compound should be conducted under controlled conditions to prevent unwanted side reactions, particularly due to its reactive amine and carboxylic acid functionalities .
Key physical properties of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid include:
Chemical properties include:
Relevant safety data indicates potential irritant effects on skin and eyes, necessitating appropriate handling precautions in laboratory settings .
3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid has several potential applications, including:
These applications highlight its significance in both academic research and industrial chemistry settings .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: